2-{4-[3-(Trifluoromethyl)phenyl]oxan-4-yl}acetic acid
Description
2-{4-[3-(Trifluoromethyl)phenyl]oxan-4-yl}acetic acid is a small organic molecule featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a 3-(trifluoromethyl)phenyl group and an acetic acid moiety. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the oxane ring introduces conformational rigidity.
Properties
IUPAC Name |
2-[4-[3-(trifluoromethyl)phenyl]oxan-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O3/c15-14(16,17)11-3-1-2-10(8-11)13(9-12(18)19)4-6-20-7-5-13/h1-3,8H,4-7,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBFDXGKIUXFEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC(=O)O)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-(Trifluoromethyl)phenyl]oxan-4-yl}acetic acid typically involves the fluorination of precursor compounds. One common method includes the reaction of 2,4-diaminophenylacetic acid with trifluoroethanol under specific conditions to yield the desired product . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the fluorination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination reactions using specialized equipment to ensure safety and efficiency. The process may also include purification steps such as recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-{4-[3-(Trifluoromethyl)phenyl]oxan-4-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ether.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-{4-[3-(Trifluoromethyl)phenyl]oxan-4-yl}acetic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{4-[3-(Trifluoromethyl)phenyl]oxan-4-yl}acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The oxane ring and acetic acid moiety contribute to its overall activity and effectiveness in different applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
a. 2-[4-(Oxan-4-yl)phenyl]acetic Acid (CAS 1784095-45-9)
- Structure : Lacks the trifluoromethyl group, featuring a simple phenyl ring instead.
- Properties: Reduced lipophilicity (LogP ~1.5 estimated) compared to the trifluoromethyl derivative. target compound’s ~2.8) .
- Applications : Used as an intermediate in peptide mimetics due to its polar yet rigid framework.
b. {4-[3-(Trifluoromethyl)phenyl]oxan-4-yl}methanamine (CAS 791079-95-3)
- Structure : Replaces the acetic acid with a methanamine group.
- Properties : Higher basicity (pKa ~9.5 for amine) and lower polar surface area (PSA ~20 Ų) compared to the target compound (PSA ~50 Ų). This increases membrane permeability but reduces solubility in aqueous media .
Functional Group Variants
a. 2-Fluoro-2-(3-(trifluoromethyl)phenyl)acetic Acid
- Structure : Introduces a fluorine atom at the α-carbon of the acetic acid.
- Properties : Increased metabolic stability due to fluorine’s electronegativity. However, the α-fluorine elevates acidity (pKa ~1.9), reducing bioavailability in physiological pH environments .
- Synthesis : Prepared via benzylic fluorination using Selectfluor®, yielding 32% purity after chromatography .
b. Fluoro[4-(trifluoromethyl)phenyl]acetic Acid
- Structure : Fluorine substitution on the phenyl ring instead of the oxane system.
- Properties: Higher LogP (estimated ~3.0) due to increased halogen content.
Heterocyclic Analogues
a. (2-{[4-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetic Acid (CAS 918793-31-4)
- Structure : Replaces the oxane ring with a thiazole heterocycle.
- Lower LogP (~2.5) compared to the target compound due to the polarizable sulfur atom .
b. 2-{[5-(4-Fluorophenyl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic Acid (CAS 741731-81-7)
- Structure : Combines a triazole ring, oxolane (tetrahydrofuran), and thioether linkage.
- Properties: Enhanced metabolic resistance from the triazole and thioether groups.
Physicochemical and Pharmacokinetic Data Comparison
| Compound | Molecular Weight (g/mol) | LogP | PSA (Ų) | pKa | Key Features |
|---|---|---|---|---|---|
| Target Compound | ~290 | ~2.8 | ~50 | ~2.8 | Oxane rigidity, -CF₃ lipophilicity |
| 2-[4-(Oxan-4-yl)phenyl]acetic Acid | 220.27 | ~1.5 | ~50 | ~2.5 | Phenyl substitution, lower LogP |
| 2-Fluoro-2-(3-(trifluoromethyl)phenyl)acetic Acid | 224.15 | ~2.2 | ~40 | ~1.9 | α-Fluorine, enhanced acidity |
| {4-[3-(Trifluoromethyl)phenyl]oxan-4-yl}methanamine | 259.28 | ~2.5 | ~20 | ~9.5 | Amine functionality, high permeability |
| (2-{[4-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetic Acid | 306.28 | ~2.5 | ~90 | ~3.0 | Thiazole ring, high PSA |
Biological Activity
2-{4-[3-(Trifluoromethyl)phenyl]oxan-4-yl}acetic acid is an organic compound notable for its complex structure, which includes a trifluoromethyl group, an oxane ring, and an acetic acid moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H15F3O3, with a molecular weight of 288.266 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H15F3O3 |
| Molecular Weight | 288.266 g/mol |
| IUPAC Name | 2-[4-[3-(trifluoromethyl)phenyl]oxan-4-yl]acetic acid |
| CAS Number | 1439896-72-6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity and selectivity towards various biological targets, which can lead to modulation of their activity. The oxane ring contributes to the compound's pharmacokinetic properties, influencing absorption, distribution, metabolism, and excretion (ADME).
Case Studies and Research Findings
- Anti-Cancer Activity : A study evaluated the anti-cancer potential of various trifluoromethyl-containing compounds against human breast cancer cell lines (MCF-7). While this study did not directly test this compound, it highlighted the importance of the trifluoromethyl group in enhancing anti-cancer activity. Compounds with similar structures demonstrated IC50 values in the low micromolar range, indicating significant cytotoxic effects against cancer cells .
- Inflammation Models : In models of inflammation, compounds with structural similarities have shown promise in reducing inflammatory markers. For example, derivatives with oxane rings were tested for their ability to modulate pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in diseases characterized by chronic inflammation .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Oxane Ring : This can be achieved through cyclization reactions involving diols or epoxides.
- Introduction of the Trifluoromethyl Group : Nucleophilic substitution reactions using reagents like trifluoromethyl iodide are commonly employed.
- Attachment of the Phenyl Ring : Coupling reactions such as Suzuki-Miyaura cross-coupling are utilized.
- Formation of the Acetic Acid Moiety : Carboxylation reactions using carbon dioxide under basic conditions are standard.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
